molecular formula C5H9N3O2 B13621140 5-(Hydrazinylmethyl)-3-methoxyisoxazole

5-(Hydrazinylmethyl)-3-methoxyisoxazole

Cat. No.: B13621140
M. Wt: 143.14 g/mol
InChI Key: QOEWOUMZLMHUKW-UHFFFAOYSA-N
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Description

5-(Hydrazinylmethyl)-3-methoxy-1,2-oxazole: is a heterocyclic compound that contains both an oxazole ring and a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(hydrazinylmethyl)-3-methoxy-1,2-oxazole typically involves the reaction of 3-methoxy-1,2-oxazole with hydrazine derivatives. One common method includes the following steps:

    Starting Material: 3-methoxy-1,2-oxazole.

    Reagent: Hydrazine hydrate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The mixture is heated to facilitate the reaction, and the progress is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods: While specific industrial production methods for 5-(hydrazinylmethyl)-3-methoxy-1,2-oxazole are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 5-(Hydrazinylmethyl)-3-methoxy-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing functional groups.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation Products: Azides, nitroso compounds.

    Reduction Products: Reduced heterocycles.

    Substitution Products: Various substituted oxazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-(Hydrazinylmethyl)-3-methoxy-1,2-oxazole is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology and Medicine: This compound has potential applications in medicinal chemistry due to its hydrazine group, which can interact with biological molecules. It may be explored for its potential as an anticancer or antimicrobial agent.

Industry: In material science, 5-(hydrazinylmethyl)-3-methoxy-1,2-oxazole can be used in the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(hydrazinylmethyl)-3-methoxy-1,2-oxazole in biological systems involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

  • 5-(Hydrazinylmethyl)-2-methylpyridine
  • 4-(Hydrazinylmethyl)benzonitrile hydrochloride
  • Hydrazine-coupled pyrazole derivatives

Comparison: 5-(Hydrazinylmethyl)-3-methoxy-1,2-oxazole is unique due to the presence of both an oxazole ring and a hydrazine groupFor instance, while hydrazine-coupled pyrazole derivatives are known for their antimalarial activities , the oxazole ring in 5-(hydrazinylmethyl)-3-methoxy-1,2-oxazole offers additional chemical versatility and potential for diverse applications.

Properties

Molecular Formula

C5H9N3O2

Molecular Weight

143.14 g/mol

IUPAC Name

(3-methoxy-1,2-oxazol-5-yl)methylhydrazine

InChI

InChI=1S/C5H9N3O2/c1-9-5-2-4(3-7-6)10-8-5/h2,7H,3,6H2,1H3

InChI Key

QOEWOUMZLMHUKW-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1)CNN

Origin of Product

United States

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